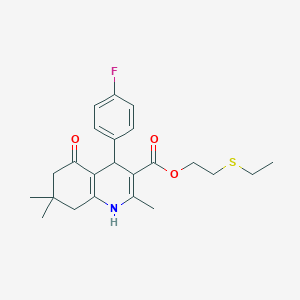

2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-fluorophenyl group at position 4, methyl groups at positions 2 and 7,7, and a 2-(ethylsulfanyl)ethyl ester moiety at position 3. The compound’s molecular formula is C₂₃H₂₉FNO₃S, with a calculated molecular weight of 418.55 g/mol. This compound is structurally related to Hantzsch esters, a class of molecules widely studied for their catalytic, antimicrobial, and pharmaceutical applications .

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FNO3S/c1-5-29-11-10-28-22(27)19-14(2)25-17-12-23(3,4)13-18(26)21(17)20(19)15-6-8-16(24)9-7-15/h6-9,20,25H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHCUKVODUYMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386530 | |

| Record name | STK363595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5727-11-7 | |

| Record name | STK363595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with 2-(ethylsulfanyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. For example:

Conditions :

Nucleophilic Substitution at the Sulfanyl Group

The ethylsulfanyl (-S-C₂H₅) group participates in nucleophilic substitution reactions. For instance, alkylation with methyl iodide proceeds via an Sₙ2 mechanism:

Conditions :

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing nature. Nitration occurs under strongly acidic conditions:

Regioselectivity : Meta to fluorine .

Oxidation of the Sulfanyl Group

The ethylsulfanyl moiety oxidizes to sulfoxide or sulfone derivatives:

Conditions :

Reduction of the 5-Oxo Group

The ketone at position 5 reduces to a hydroxyl or methylene group:

Conditions :

Cyclocondensation Reactions

The hexahydroquinoline core facilitates cyclization with aldehydes or amines to form fused polycyclic structures. For example:

Conditions :

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (vs. Analogs) | Key Influence |

|---|---|---|---|

| Ethyl carboxylate | Hydrolysis | Moderate | Electron-withdrawing fluorophenyl |

| Ethylsulfanyl | Oxidation | High | Proximity to bulky substituents |

| 4-Fluorophenyl | Electrophilic substitution | Low | Fluorine’s -I effect |

| 5-Oxo | Reduction | High | Steric hindrance from methyl groups |

Key Findings

-

The fluorophenyl ring’s electron-withdrawing nature slows electrophilic substitution but enhances oxidative stability .

-

Steric hindrance from the 2,7,7-trimethyl groups moderates reaction rates at the quinoline core .

-

The ethylsulfanyl group’s flexibility enables diverse derivatization pathways compared to rigid analogs .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this hexahydroquinoline derivative exhibit a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anticancer Activity : Several studies have highlighted the potential of hexahydroquinoline derivatives in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The presence of sulfur in the structure may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

In vitro studies demonstrated that hexahydroquinoline derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis via caspase activation .

Neuroprotection Studies

Research focusing on neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests a potential role for these compounds in treating neurodegenerative conditions.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound vary primarily in the ester substituent and the aryl group at position 4. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison of Polyhydroquinoline Derivatives

Key Observations:

Ester Group Influence :

- The 2-(ethylsulfanyl)ethyl group increases molecular weight and introduces sulfur-mediated electronic effects compared to simpler esters (e.g., ethyl or methyl). This may enhance membrane permeability or alter metabolic stability .

- Ethyl esters are more commonly synthesized and commercially available, with applications in catalysis and drug discovery .

Aryl Substituent Effects: 4-Fluorophenyl: Enhances lipophilicity and bioavailability compared to unsubstituted phenyl groups. Fluorine’s electron-withdrawing nature may influence binding to biological targets . 4-Chlorophenyl: Exhibits notable antibacterial activity, as demonstrated in studies using magnetic graphene oxide-fucoidan catalysts . 4-Methoxyphenyl: The methoxy group improves solubility and has been utilized in solvent-free synthetic protocols .

Stereochemical Considerations: While most analogs are reported without explicit stereochemical details, derivatives like ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate highlight the role of substituent positioning in biological activity .

Biological Activity

The compound 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative efficacy with similar compounds.

The synthesis of this compound typically involves a multi-step process including condensation reactions and functional group modifications. The general synthetic route includes:

- Condensation Reaction : The reaction of 4-(4-fluorophenyl) with ethyl acetoacetate in the presence of ammonium acetate forms an intermediate compound.

- Formation of Final Product : This intermediate is then reacted with 2-(ethylsulfanyl)ethanol under acidic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to 2-(ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound can significantly reduce cell viability at certain concentrations.

- Mechanistic Insights : The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been noted as a potential mechanism for its anticancer effects.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The ethylsulfanyl group may enhance binding affinity to microbial enzymes or cancer-related targets.

- Apoptosis Induction : Interaction with cellular pathways can lead to programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Similar structure | Moderate antimicrobial | Lacks fluorine substitution |

| Compound B | Similar structure | High anticancer activity | Different functional groups |

The presence of both ethylsulfanyl and fluorophenyl groups in our target compound enhances its solubility and biological activity compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics.

- Cancer Cell Line Evaluation : Research involving breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell proliferation rates.

Q & A

Basic: What are the optimal synthetic routes for this polyhydroquinoline derivative, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via Hantzsch multicomponent reactions, involving cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. Key parameters include:

- Catalyst selection : Lewis acids (e.g., FeCl₃) or organocatalysts improve yield and regioselectivity .

- Solvent optimization : Ethanol or acetonitrile under reflux (60–80°C) balances reactivity and safety .

- Substitution effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance cyclization efficiency but may require extended reaction times (~8–12 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves stereoisomers, confirmed by TLC and HPLC .

Basic: How is structural elucidation performed for this compound, and what analytical techniques validate its conformation?

X-ray crystallography is the gold standard for unambiguous structural determination:

- Crystallization : Slow evaporation from ethanol/dichloromethane yields monoclinic crystals (space group P2₁/c) .

- Key metrics : Bond lengths (C–N: 1.35–1.38 Å), dihedral angles (quinoline ring: 5–10° deviation from planarity), and hydrogen-bonding networks (N–H···O interactions) .

- Complementary methods : NMR (¹H/¹³C) confirms substituent positions, while FT-IR identifies carbonyl (1680–1700 cm⁻¹) and sulfanyl (650–700 cm⁻¹) groups .

Advanced: What methodological frameworks are used to evaluate its pharmacological activity, particularly regarding enzyme modulation?

In vitro assays are prioritized for target validation:

- Enzyme inhibition : Dose-response curves (IC₅₀) against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE), with indomethacin/donepezil as positive controls .

- Anti-inflammatory activity : Lipopolysaccharide (LPS)-induced cytokine (IL-6, TNF-α) suppression in macrophage cell lines, measured via ELISA .

- Toxicity screening : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC₅₀-toxicity ratio >10 recommended) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target binding?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) provide insights into:

- Electrostatic potential maps : Highlight nucleophilic (quinoline nitrogen) and electrophilic (carbonyl carbon) sites .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .

- Docking studies (AutoDock Vina) : Binding affinities (ΔG < −7 kcal/mol) to COX-2 active sites, validated by RMSD clustering (<2 Å) .

Advanced: How can researchers resolve contradictions between in vitro efficacy and in silico predictions?

Discrepancies often arise from solvent effects or protein flexibility :

- Solvation corrections : Include explicit water molecules in docking simulations to mimic physiological conditions .

- Molecular dynamics (MD) : 100-ns trajectories (AMBER) assess target conformational changes upon ligand binding .

- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/off) to confirm computational hits .

Advanced: What strategies address solubility and formulation challenges for in vivo studies?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP-K30) improves bioavailability .

- Pharmacokinetic profiling : LC-MS/MS monitors plasma half-life (t½) and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.